Salicylhydroxamic Acid

Description

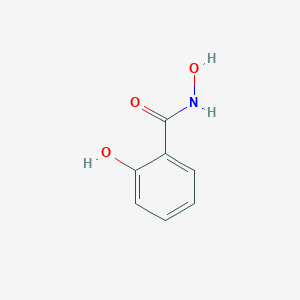

Structure

3D Structure

Properties

IUPAC Name |

N,2-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-4-2-1-3-5(6)7(10)8-11/h1-4,9,11H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBROZNQEVUILML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075365 | |

| Record name | Salicylhydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |

| Record name | Salicylhydroxamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-73-6 | |

| Record name | Salicylhydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylhydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylhydroxamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salicylhydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylhydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylhydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicylohydroxamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYLHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q07182D0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physicochemical properties of Salicylhydroxamic Acid?

For Researchers, Scientists, and Drug Development Professionals

Salicylhydroxamic Acid (SHAM), a compound of significant interest in medicinal chemistry and materials science, presents a unique combination of physicochemical properties that underpin its diverse applications. This technical guide provides an in-depth overview of these characteristics, complete with experimental methodologies and mechanistic insights.

Core Physicochemical Properties

This compound (IUPAC name: N,2-dihydroxybenzamide) is a white to off-white or beige-pink crystalline powder.[1][2] Its fundamental properties are summarized in the tables below, offering a quantitative foundation for its use in research and development.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1][3] |

| Appearance | White to off-white, beige-pink crystalline powder | [1][2][4] |

| Melting Point | 168 °C (slow heating) | [3][5] |

| 175-178 °C (quick heating) | [3][4] | |

| 177 °C (decomposes) | [1][6][7] | |

| Boiling Point | 276.03 °C (rough estimate) | [1] |

| Density | 1.3585 g/cm³ (rough estimate) | [1] |

Table 2: Acid-Base and Solubility Properties of this compound

| Property | Value | Source(s) |

| pKa₁ (Hydroxamic Acid) | 7.40 - 7.56 | [5][8][9] |

| pKa₂ (Phenolic Hydroxyl) | 9.70 - 9.85 | [5][8][9] |

| LogP (Octanol-Water Partition Coefficient) | 0.9 (Computed) | [5] |

| Water Solubility | Soluble | [1][2][10][11] |

| Other Solubilities | Soluble in alcohol and ether | [1][12] |

Table 3: Stability and Reactivity Profile of this compound

| Property | Description | Source(s) |

| Stability | Stable under normal conditions.[1][2][8][10] Progressively turns red when exposed to air.[1] | |

| Incompatibilities | Strong bases, strong oxidizing agents. | [1][2][10] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx). | [8] |

| Storage | Sealed in a dry place at room temperature. | [1][2] |

Experimental Protocols for Physicochemical Characterization

The following sections outline standard experimental methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. As noted, the observed melting point of this compound can vary depending on the heating rate.[3]

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration.

-

Solution Preparation : A standard solution of this compound is prepared in a suitable solvent, often a water-cosolvent mixture like water:ethanol (1:1 v/v).

-

Titration : The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

Data Acquisition : The pH of the solution is measured using a calibrated pH electrode after each addition of the titrant.

-

Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a compound with two acidic protons like this compound, two inflection points will be observed.

Determination of Solubility by Shake-Flask Method

The aqueous solubility of this compound can be determined using the shake-flask method.

-

Equilibration : An excess amount of solid this compound is added to a known volume of water in a sealed container.

-

Agitation : The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the saturated solution.

-

Quantification : The concentration of this compound in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Determination of LogP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be estimated using RP-HPLC.

-

Column and Mobile Phase : A reverse-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Calibration : A series of standard compounds with known LogP values are injected onto the column, and their retention times are measured. A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known LogP values.

-

Sample Analysis : this compound is injected under the same chromatographic conditions, and its retention time is determined.

-

LogP Calculation : The LogP of this compound is then calculated from its retention factor using the calibration curve.

Mechanistic Insights and Signaling Pathways

This compound is a known inhibitor of several enzymes, primarily through its ability to chelate metal ions in the active sites. Two well-documented examples are its inhibition of urease and the alternative oxidase (AOX) pathway.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. This compound acts as a competitive inhibitor by binding to the nickel ions in the active site of the enzyme, thereby blocking the access of the substrate, urea.[7]

Alternative Oxidase (AOX) Pathway Inhibition

In the mitochondrial electron transport chain of plants, fungi, and some protists, the alternative oxidase (AOX) provides an alternative route for electrons from the ubiquinone pool to oxygen. This pathway is not coupled to proton pumping and thus does not contribute to ATP synthesis. This compound is a well-known inhibitor of AOX, blocking this alternative respiratory pathway.

References

- 1. Frontiers | Alternative Oxidase Inhibition Impairs Tobacco Root Development and Root Hair Formation [frontiersin.org]

- 2. Inhibition of urease activity by hydroxamic acid derivatives of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alternative oxidase inhibitors: Mitochondrion-targeting as a strategy for new drugs against pathogenic parasites and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial Alternative Oxidase Is Not a Critical Component of Plant Viral Resistance But May Play a Role in the Hypersensitive Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of the Alternative Oxidase in Stabilizing the in Vivo Reduction State of the Ubiquinone Pool and the Activation State of the Alternative Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Salicylhydroxamic Acid from methyl salicylate and hydroxylamine.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of salicylhydroxamic acid from methyl salicylate (B1505791) and hydroxylamine (B1172632). This compound is a key organic compound with significant applications in medicinal chemistry and drug development, primarily due to its function as a metal chelator and an inhibitor of various enzymes. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and a process workflow diagram.

Reaction Overview

The synthesis of this compound from methyl salicylate is a nucleophilic acyl substitution reaction. In this process, hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester group in methyl salicylate. The reaction is typically carried out in a basic medium, which deprotonates hydroxylamine to form the more nucleophilic hydroxylamide anion, thereby facilitating the reaction. The overall reaction scheme is presented below.

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocols

Several methods for the synthesis of this compound from methyl salicylate have been reported. The following protocols provide a detailed methodology for two common approaches.

Protocol 1: Aqueous Sodium Hydroxide (B78521) Method

This method utilizes a straightforward aqueous solution of sodium hydroxide as the base.

Materials:

-

Methyl salicylate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Methanol (B129727) or Ethanol (B145695) (optional, as a co-solvent)

-

Deionized water

Procedure:

-

Preparation of Hydroxylamine Solution: In a reaction vessel, dissolve hydroxylamine hydrochloride in an aqueous solution of sodium hydroxide. The amount of sodium hydroxide should be sufficient to neutralize the HCl and to create a basic reaction medium. The solution should be cooled, for instance in an ice bath.

-

Reaction Mixture: To the cooled hydroxylamine solution, add methyl salicylate dropwise while stirring vigorously. An organic co-solvent like methanol or ethanol can be added to improve the solubility of methyl salicylate.

-

Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature, for example, between 40-60°C, for a period of 3 to 6 hours.[1] Some procedures suggest allowing the mixture to stand at room temperature for an extended period, such as 36 hours.

-

Acidification and Precipitation: After the reaction is complete, the mixture is cooled in an ice bath and then acidified with a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to a pH of approximately 4-5.[1][2] This step protonates the salicylhydroxamate salt, causing the this compound to precipitate out of the solution.

-

Isolation and Purification: The precipitate is collected by vacuum filtration. The crude product can be purified by recrystallization from hot water, often with the addition of a small amount of acetic acid to aid dissolution.[3][4]

Protocol 2: Method with Phase Transfer Catalyst

This modified procedure incorporates a phase transfer catalyst to enhance the reaction rate and yield, particularly in a two-phase system.

Materials:

-

Methyl salicylate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Phase transfer catalyst (e.g., Tween-80, alkyl glycoside)

-

Organic solvent (e.g., methanol, ethanol, or tetrahydrofuran)

-

Deionized water

-

Concentrated sulfuric acid (H₂SO₄)

Procedure:

-

Preparation of Reaction Mixture: In a three-necked flask equipped with a condenser, stirrer, and thermometer, dissolve sodium hydroxide in water. Add the phase transfer catalyst and the organic solvent, followed by an aqueous solution of hydroxylamine hydrochloride.

-

Addition of Methyl Salicylate: Heat the mixture to the desired reaction temperature (e.g., 40-60°C) and add methyl salicylate dropwise while stirring.

-

Reaction: Maintain the reaction at the set temperature for 3-6 hours.[1]

-

Work-up: After the reaction is complete, cool the mixture and acidify with concentrated sulfuric acid to a pH of about 4 to precipitate the product.[1]

-

Isolation: Collect the solid this compound by filtration.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis procedures, providing a comparative overview of reaction conditions and outcomes.

| Parameter | Value | Reference |

| Reactants | ||

| Methyl Salicylate | 20.0 g | [1] |

| Hydroxylamine Hydrochloride | 1.1 times the molar amount of methyl salicylate | [1] |

| Sodium Hydroxide | 0.26 - 0.42 mol | [1] |

| Solvent | ||

| Water | 20 - 50 mL | [1] |

| Methanol / Ethanol | 20 - 40 mL | [1] |

| Reaction Conditions | ||

| Temperature | 40 - 60 °C | [1] |

| Time | 3 - 6 hours | [1] |

| Yield | ||

| Crude Product Yield | 52.6 - 58.0 g | [1] |

| Final Yield | 68.2 - 86.2 % | [1] |

| Purity | 26.1 - 32.6 % (crude) | [1] |

| Parameter | Value | Reference |

| Reactants | ||

| Methyl Salicylate | 152.0 g | [2] |

| Hydroxylamine Hydrochloride | 76.5 g | [2] |

| Sodium Hydroxide | 10-25% solution | [2] |

| Reaction Conditions | ||

| pH | ~12.0 | [2] |

| Temperature | 33 - 38 °C | [2] |

| Time | 2 hours (after dissolution) | [2] |

| Yield | ||

| Final Yield | 85.13 - 86.4 % | [2] |

Process Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Mechanism of Action of Salicylhydroxamic Acid as a Urease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori. By catalyzing the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, urease enables these organisms to survive in acidic environments, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections. The inhibition of urease is therefore a compelling therapeutic strategy. Salicylhydroxamic acid (SHA), a member of the hydroxamic acid class of compounds, has demonstrated significant inhibitory activity against urease. This technical guide provides a comprehensive overview of the mechanism of action of SHA as a urease inhibitor, including its binding kinetics, interaction with the enzyme's active site, and detailed experimental protocols for its characterization.

Introduction to Urease and Its Inhibition

Urease (EC 3.5.1.5) catalyzes the hydrolysis of urea to produce ammonia and carbamate, which then spontaneously decomposes to a second molecule of ammonia and carbonic acid. This reaction leads to a significant increase in the local pH. The active site of urease contains a dinickel center, where the two nickel ions are crucial for the catalytic activity. These nickel ions are coordinated by a network of amino acid residues, including a carbamylated lysine.

The inhibition of urease can prevent the survival and proliferation of urease-dependent pathogens. Urease inhibitors are classified based on their mechanism of action, with competitive, non-competitive, and uncompetitive inhibitors being the most common. Hydroxamic acids, including this compound, are a well-studied class of urease inhibitors that primarily act as competitive inhibitors by binding to the active site of the enzyme.

Mechanism of Action of this compound (SHA)

This compound is a potent inhibitor of urease, and its mechanism of action is centered on its interaction with the dinickel center in the enzyme's active site.

Binding to the Dinickel Center

The inhibitory effect of SHA is attributed to the ability of its hydroxamic acid moiety (-CONHOH) to chelate the two nickel ions in the urease active site. This interaction is similar to that of other hydroxamic acids, such as acetohydroxamic acid (AHA). The binding of SHA to the active site is a reversible process. Kinetic and spectral studies have established that hydroxamic acids bind to the active-site nickel ions of urease[1].

The proposed binding mode involves the coordination of the carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid group to the two nickel ions, effectively blocking the binding of the natural substrate, urea. This chelation is a key feature of the inhibitory mechanism of hydroxamic acids.

Enzyme Kinetics and Inhibition Type

This compound acts as a competitive inhibitor of urease. This means that SHA competes with urea for binding to the active site of the enzyme. The inhibition by SHA is time-dependent, a characteristic often observed with slow-binding inhibitors.

The potency of SHA as a urease inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). A lower IC50 or Ki value indicates a more potent inhibitor.

Quantitative Data on Urease Inhibition by this compound

The inhibitory activity of this compound has been evaluated against urease from various sources. The following table summarizes key quantitative data.

| Urease Source | Inhibitor | IC50 | Ki | Inhibition Type | Reference |

| Helicobacter pylori | This compound (SHA) | 19.6 µM | 0.630 µM | Competitive | [2] |

| Jack Bean | Acetohydroxamic Acid (AHA) | - | - | Competitive | [3] |

Note: Data for acetohydroxamic acid (AHA), a structurally similar hydroxamic acid, is included for comparison. The inhibitory mechanism of SHA is expected to be very similar.

Experimental Protocols

The following sections detail the experimental protocols for characterizing the inhibitory activity of this compound against urease.

Urease Inhibition Assay (Berthelot Method)

The Berthelot method is a widely used colorimetric assay to determine urease activity by measuring the amount of ammonia produced.

Principle: Ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol (B113434) compound. The absorbance of this compound is measured spectrophotometrically at approximately 630 nm, and the intensity of the color is directly proportional to the ammonia concentration.

Materials:

-

Urease enzyme solution (e.g., from Jack Bean or H. pylori)

-

Urea solution (substrate)

-

Phosphate (B84403) buffer (e.g., pH 7.4)

-

This compound (inhibitor) solution

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite (B82951) reagent

-

96-well microplate

-

Microplate reader

-

Incubator

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the this compound solution in phosphate buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add 25 µL of the urease enzyme solution to each well. Add 5 µL of each inhibitor dilution to the respective wells. For the control well (100% enzyme activity), add 5 µL of buffer instead of the inhibitor. Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Enzymatic Reaction: Add 55 µL of the urea solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Color Development: Stop the reaction and initiate color development by adding 45 µL of the phenol-nitroprusside reagent to each well, followed by 70 µL of the alkaline hypochlorite reagent.

-

Final Incubation: Incubate the plate at 37°C for 10 minutes to allow for complete color development.

-

Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.

-

Calculation of Percent Inhibition: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (ODtest well / ODcontrol well)] x 100 Where ODtest well is the absorbance of the well containing the inhibitor and ODcontrol well is the absorbance of the well without the inhibitor.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of the Inhibition Constant (Ki)

For a competitive inhibitor like this compound, the inhibition constant (Ki) can be determined by measuring the initial reaction velocities at various substrate and inhibitor concentrations.

Procedure:

-

Perform Urease Activity Assay: Conduct the urease activity assay as described above with varying concentrations of both urea (substrate) and this compound (inhibitor).

-

Calculate Initial Reaction Velocity (v): For each combination of substrate and inhibitor concentration, determine the initial reaction velocity (v). This is typically done by measuring the rate of product formation (ammonia) during the initial linear phase of the reaction.

-

Lineweaver-Burk Plot: Create a Lineweaver-Burk plot by plotting 1/v versus 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration. For a competitive inhibitor, the lines will intersect on the y-axis (Vmax remains unchanged), while the apparent Km increases with increasing inhibitor concentration.

-

Dixon Plot: Alternatively, a Dixon plot can be used. In this method, the reciprocal of the initial velocity (1/v) is plotted against the inhibitor concentration ([I]) at different fixed substrate concentrations. The lines will intersect at a point where -[I] = Ki.

-

Non-linear Regression: A more accurate method is to fit the initial velocity data directly to the Michaelis-Menten equation for competitive inhibition using non-linear regression analysis. The equation is: v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the competitive inhibition of urease by this compound, showing its interaction with the dinickel center in the active site.

Caption: Competitive inhibition of urease by this compound.

Experimental Workflow for Urease Inhibition Assay

The diagram below outlines the key steps in the Berthelot method for determining urease inhibition.

Caption: Workflow for the Berthelot-based urease inhibition assay.

Conclusion

This compound is a potent, competitive inhibitor of urease that functions by chelating the dinickel center in the enzyme's active site. Its mechanism of action and inhibitory kinetics can be thoroughly characterized using established experimental protocols such as the Berthelot assay. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working on the discovery and optimization of novel urease inhibitors for therapeutic applications. Further investigation into the structural details of the SHA-urease complex through X-ray crystallography or advanced molecular modeling could provide additional insights for the rational design of next-generation inhibitors.

References

- 1. Jack bean urease (EC 3.5.1.5). IV. The molecular size and the mechanism of inhibition by hydroxamic acids. Spectrophotometric titration of enzymes with reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cryo-EM structure of Helicobacter pylori urease with an inhibitor in the active site at 2.0 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Jack Bean urease (EC 3.5.1.5) by acetohydroxamic acid and by phosphoramidate. An equivalent weight for urease - PubMed [pubmed.ncbi.nlm.nih.gov]

Salicylhydroxamic Acid: A Versatile Ligand for Metallacrown Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylhydroxamic acid (SHA), a molecule incorporating both a hydroxamic acid and a phenolic hydroxyl group, has emerged as a highly versatile and effective ligand in the field of supramolecular chemistry, particularly in the synthesis of metallacrowns (MCs).[1] Metallacrowns are a class of inorganic macrocycles that are structural analogues of organic crown ethers, where a repeating [-M-N-O-] unit forms the macrocyclic ring. The unique coordination chemistry of SHA, involving both the hydroxamate and phenolate (B1203915) moieties, allows for the assembly of a diverse range of metallacrown structures with various metal ions, leading to fascinating applications in molecular magnetism, catalysis, and drug development.[2][3][4] This technical guide provides a comprehensive overview of the use of this compound in metallacrown synthesis, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying chemical principles.

The Role of this compound in Metallacrown Assembly

The formation of metallacrowns with this compound is a self-assembly process driven by the coordination preferences of the metal ions and the ligand. The mechanism often involves a stepwise assembly, as exemplified by the formation of iron(III)-salicylhydroxamate complexes.[5] The initial step is the formation of a mononuclear complex, which can then react with additional metal ions to form a dinuclear species. This dinuclear unit, containing the crucial -Fe-O-N-Fe- sequence, serves as the fundamental repeating motif for the construction of larger metallacrown rings, such as the 12-MC-4 structure.[5] The reactive form of the metal ion, often a hydrolyzed species like [Fe(OH)]2+, plays a key role in the binding process.[5]

Quantitative Data on this compound-Based Metallacrowns

The stability and properties of metallacrowns are crucial for their potential applications. The following tables summarize key quantitative data for metallacrowns and related complexes synthesized using this compound.

Table 1: Stability Constants of Metal-Salicylhydroxamic Acid Complexes

| Metal Ion | Stoichiometry (M:L) | Stability Constant (K) | Conditions | Reference |

| Fe(III) | 1:2 | 5.9 x 10³ | 25°C | [6] |

| Co(II) | 1:2 | 5.2 x 10³ | 25°C | [6] |

| Cu(II) | 1:1 | 1.4 x 10³ | 25°C | [6] |

| Fe(III) | 1:1 (FeHL²⁺) | logβ = 9.09 | 20°C, I = 1.0 (NaClO₄) | [7] |

Table 2: Magnetic Properties of this compound-Based Metallacrowns

| Metallacrown | J (cm⁻¹) | g | Magnetic Behavior | Reference |

| {Mn₄Y} 12-MC-4 | -3.74 | 2.07 | Antiferromagnetic | [8] |

| {Mn₄Gd} 12-MC-4 | J₁ = -3.52, J₂ = -0.45 | 1.99 | Antiferromagnetic | [8] |

| Dy(III)Al(III)₄ [12-MC-4] | - | - | No significant axial ligand field | [2] |

| Dy(III)₂Al(III)₆ [18-MC-6] | - | - | Significant axial ligand field, SMM behavior | [2] |

Experimental Protocols

The synthesis of this compound-based metallacrowns is typically a one-pot reaction involving the metal salt(s), this compound, and a base in a suitable solvent. The following protocols provide a general framework for the synthesis and characterization of these compounds.

General Synthesis of a 12-MC-4 Metallacrown

A generalized workflow for the synthesis of a 12-MC-4 metallacrown is depicted below. Specific reagents and conditions will vary depending on the desired metal ions in the ring and cavity.

Detailed Method for a Mn(III)/Ln(III) 12-MC-4 Complex

This protocol is adapted from the synthesis of (tBu₄N){[Ln(III)(O₂CBuᵗ)₄][12-MC-Mn(III)N(shi)-4]}·5CH₂Cl₂.[8]

-

Preparation of the Ligand-Base Solution: Dissolve this compound (0.2 mmol) and morpholine (B109124) (0.2 mmol) in dichloromethane (B109758) (CH₂Cl₂).

-

Addition of the Ring Metal: To the clear solution, add Mn(O₂CBuᵗ)₂·2H₂O (0.2 mmol) and stir for 5 minutes. The solution should turn dark brown.

-

Addition of the Cavity Metal and Counter-ion: Add the lanthanide salt (e.g., Gd(NO₃)₃·H₂O, 0.025 mmol) and a counter-ion salt (e.g., ᵗBu₄NClO₄, 0.075 mmol).

-

Reaction: Stir the resulting mixture for an additional 40 minutes.

-

Isolation and Crystallization: Filter the solution and allow it to stand for crystallization.

Mechanism of Metallacrown Formation

The formation of metallacrowns is a fascinating example of self-assembly. The mechanism for the formation of an iron(III)-salicylhydroxamate dinuclear complex, a key building block for metallacrowns, is illustrated below.

References

- 1. This compound as a Novel Switchable Adhesive Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Slow Relaxation of the Magnetization in Dysprosium–Aluminum Metallacrowns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biomedres.us [biomedres.us]

- 5. Route to metallacrowns: the mechanism of formation of a dinuclear iron(III)-salicylhydroxamate complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijsr.net [ijsr.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Structural, and Magnetic Characterization of a Mixed 3d/4f 12-Metallacrown-4 Family of Complexes [mdpi.com]

A Technical Guide to the Biological Activity of Salicylhydroxamic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylhydroxamic acid (SHA), also known as N,2-dihydroxybenzamide, is an organic compound featuring a hydroxamic acid functional group (-CONHOH) and a phenolic hydroxyl group on a benzene (B151609) ring.[1] This unique structure makes it a powerful chelating agent and a versatile scaffold in medicinal chemistry and drug development.[2] Hydroxamic acids, as a class, are recognized for their significant biological activities, primarily acting as enzyme inhibitors by coordinating with metal ions in enzyme active sites.[2][3]

SHA and its derivatives exhibit a broad spectrum of biological activities, including potent inhibition of metalloenzymes such as urease and histone deacetylases (HDACs), as well as significant antimicrobial and anticancer properties.[1][4][5] Its role as a competitive and irreversible inhibitor of urease has led to its use in treating urinary tract infections.[4] Furthermore, its ability to inhibit HDACs places it within a class of compounds with immense therapeutic potential in oncology.[6][7] This guide provides an in-depth technical overview of the multifaceted biological activities of this compound and its derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Enzyme Inhibition

The hydroxamic acid moiety is a key pharmacophore that effectively chelates metal ions, particularly the zinc ion (Zn²⁺) found in the active sites of many enzymes.[6][8] This interaction is central to the inhibitory mechanism of SHA and its derivatives against several classes of enzymes.

Urease Inhibition

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide.[9][10] This activity is a critical virulence factor for several pathogens, including Helicobacter pylori, and contributes to conditions like peptic ulcers, urolithiasis, and pyelonephritis.[9][11]

Mechanism of Action: this compound is a potent, often irreversible, inhibitor of both bacterial and plant ureases.[4][12] Its structure mimics urea, allowing it to act as a competitive inhibitor by binding to the nickel ions in the urease active site, thereby disrupting the enzyme's metabolic function.[4]

Quantitative Data: Urease Inhibitory Activity The inhibitory potential of hydroxamic acids is typically quantified by the half-maximal inhibitory concentration (IC50). Below is a summary of reported values for various hydroxamic acid derivatives.

| Compound | Source of Urease | IC50 (µM) | Reference |

| Thiourea (Standard) | Jack Bean | 21.0 ± 0.01 | [11] |

| Methionine-hydroxamic acid | Jack Bean | 3.9 | [13] |

| Phenylalanine-hydroxamic acid | Jack Bean | - (Potent) | [13] |

| 3,5-disubstituted-tetrahydro-thiadiazine-2-thione derivative 1 | Jack Bean | 9.8 ± 0.5 | [11] |

| 3,5-disubstituted-tetrahydro-thiadiazine-2-thione derivative 2 | Jack Bean | 11.0 ± 0.6 | [11] |

Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

This widely used colorimetric assay quantifies ammonia production from urea hydrolysis.[9][14]

-

Reagent Preparation:

-

Enzyme Solution: Prepare a solution of Jack Bean Urease in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).[15]

-

Substrate Solution: Prepare a 100 mM urea solution in the same buffer.[14]

-

Test Compounds: Dissolve SHA or its derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions.

-

Phenol (B47542) Reagent: 1% w/v phenol and 0.005% w/v sodium nitroprusside.[14]

-

Alkali Reagent: 0.5% w/v sodium hydroxide (B78521) and 0.1% active chloride (NaOCl).[14]

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of enzyme solution, 5 µL of the test compound (or solvent for control), and 55 µL of buffer.[14]

-

Pre-incubate the plate at 37°C for 15 minutes.[14]

-

Initiate the reaction by adding 10 µL of urea substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction and initiate color development by adding 45 µL of phenol reagent followed by 70 µL of alkali reagent to each well.[14]

-

Incubate for 50 minutes at 37°C for color development.[14]

-

-

Data Acquisition and Analysis:

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression.[8] By removing acetyl groups from lysine (B10760008) residues on histones, they promote chromatin condensation and transcriptional repression.[6] Aberrant HDAC activity is linked to various cancers, making HDAC inhibitors a promising class of anticancer agents.[6][16]

Mechanism of Action: Hydroxamic acids, including SHA derivatives, are potent, pan-HDAC inhibitors.[8][17] The hydroxamic acid group acts as a zinc-binding group (ZBG), chelating the Zn²⁺ ion essential for catalysis in the active site of Class I, II, and IV HDACs.[6][8] This inhibition leads to the accumulation of acetylated histones (hyperacetylation), resulting in a more relaxed chromatin state and the altered expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[8][16]

Quantitative Data: HDAC Inhibitory Activity

| Compound | Target | IC50 | Reference |

| Suberoylanilide Hydroxamic Acid (SAHA) | HDACs | nM range | [18] |

| SAHA Analog (linker-substituted) | HDACs | µM range | [18] |

| H3(23–29)K27Hd Peptide | HMR Complex | nM potency | [19] |

Experimental Protocol: Fluorometric HDAC Activity Assay

This assay measures the fluorescence generated upon the deacetylation of a fluorogenic substrate.[20]

-

Reagent Preparation:

-

HDAC Source: Use purified recombinant HDAC enzyme or nuclear extracts from cell lines (e.g., HeLa cells).[21]

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-based buffer with salts).

-

Substrate: Use a fluorogenic acetylated peptide substrate (e.g., conjugated to aminomethyl coumarin, AMC).[22]

-

Developer: A developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate to release the fluorophore.[22]

-

Inhibitors: Use a known HDAC inhibitor like Trichostatin A or SAHA as a positive control.[21][22]

-

-

Assay Procedure (96-well black plate):

-

Add the HDAC enzyme source to each well.

-

Add the test compound (SHA derivative) at various concentrations. Include a no-inhibitor control and a positive control inhibitor.

-

Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 1 hour).[21]

-

Stop the enzymatic reaction and initiate development by adding the developer solution.

-

Incubate at 37°C for an additional 15-30 minutes to allow for fluorophore release.[21]

-

-

Data Acquisition and Analysis:

-

Measure fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em 355/460 nm for AMC).[20]

-

Calculate % inhibition and determine IC50 values as described for the urease assay.

-

Myeloperoxidase (MPO) Inhibition

MPO is a peroxidase enzyme found in neutrophils that plays a role in inflammatory responses.[23]

Mechanism of Action: this compound binds to the resting state of MPO and inhibits the binding of ligands to the heme iron in the active site.[23][24] It can also serve as a donor to the higher oxidation state of MPO, thereby inhibiting its oxidative activity.[23] The equilibrium dissociation constant (Kd) for the SHA-myeloperoxidase complex is approximately 2 x 10⁻⁶ M.[23][24]

Antimicrobial Activity

Antifungal Activity

SHA has demonstrated inhibitory effects against pathogenic fungi, particularly Candida species.[25]

Mechanism of Action: One proposed target is the alternative oxidase (AOX), an enzyme in the mitochondrial electron transport chain of some fungi that is insensitive to cyanide but sensitive to SHA.[4][25] By blocking AOX, SHA can disrupt cellular respiration.[4] However, studies suggest that while SHA substantially inhibits the growth of Candida spp., the inhibition of AOX may not be the primary cause of this effect, indicating other mechanisms may be involved.[25]

Quantitative Data: Antifungal Activity

| Compound | Fungal Strain | MIC (µM) | Reference |

| N-cyclohexyl-2-hydroxybenzamide | C. albicans, C. tropicalis, C. krusei | 570.05 | [26] |

| N-4-methoxybenzyl-2-hydroxybenzamide | C. albicans, C. tropicalis, C. krusei | 485.83 | [26] |

| N-isobutyl-2-hydroxybenzamide | C. albicans ATCC 90028 | 1293.73 | [26] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits the visible growth of a microorganism.[27][28]

-

Reagent and Media Preparation:

-

Fungal Inoculum: Prepare a standardized suspension of the fungal isolate (e.g., Candida spp.) from a fresh culture.

-

Media: Use a standardized broth medium, such as RPMI 1640 medium buffered with MOPS.[29]

-

Test Compounds: Prepare two-fold serial dilutions of the test compounds in the broth medium within a 96-well microplate.[27][28]

-

-

Assay Procedure:

-

Data Acquisition and Analysis:

-

Visually inspect the wells for turbidity (growth) or read the optical density using a microplate reader.

-

The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50%) compared to the growth control.[30]

-

Anticancer Activity

The anticancer effects of SHA derivatives are primarily attributed to their potent HDAC inhibitory activity, which triggers multiple downstream cellular events leading to the suppression of tumor growth.[5][16]

Mechanism of Action: As described in the HDAC inhibition section, these compounds induce histone hyperacetylation, leading to the transcriptional activation of tumor suppressor genes like p21 and p27.[31] This results in cell cycle arrest, typically at the G1 or G2 phase, and the induction of apoptosis (programmed cell death).[17][31] The apoptotic pathway can be triggered by modulating the expression of key regulatory proteins, such as decreasing the levels of cyclins and cyclin-dependent kinases (CDKs) while increasing levels of pro-apoptotic proteins.[31]

Quantitative Data: In Vitro Cytotoxicity

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| Salicylanilides | Various | Cytotoxic/Cytostatic | - | [32] |

| SAHA | Esophageal Squamous Cell Cancer | Growth Inhibition | Potent | [31] |

| SAHA | Prostate Cancer (DU145, PC-3) | Apoptosis Induction | - | [17] |

| Aspirin (B1665792)/Salicylates | Colorectal Cancer (SW480) | Perturbs EGFR Internalization | - | [33] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of mitochondrial dehydrogenases in living cells.[34][35]

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line in a suitable medium.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[36]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (e.g., SHA derivative) in the culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound or vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[36]

-

-

MTT Reaction and Solubilization:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well.[35][36]

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[36]

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[36][37]

-

Shake the plate for ~15 minutes to ensure complete dissolution.[35]

-

-

Data Acquisition and Analysis:

Conclusion

This compound and its derivatives represent a class of compounds with remarkable and diverse biological activities. Their ability to effectively inhibit key metalloenzymes like urease and histone deacetylases underpins their therapeutic potential in infectious diseases and oncology, respectively. The core SHA scaffold serves as an excellent starting point for the design and synthesis of novel derivatives with enhanced potency and target selectivity. The experimental protocols detailed in this guide provide a standardized framework for the continued investigation and characterization of these promising molecules. As research progresses, a deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for translating their biological potential into effective clinical therapies.

References

- 1. This compound | C7H7NO3 | CID 66644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Hydroxamic acid – A novel molecule for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Hydroxamic Acids as Potential Anticancer and Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. researchgate.net [researchgate.net]

- 12. scbt.com [scbt.com]

- 13. Inhibition of urease activity by hydroxamic acid derivatives of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Urease assay protocol [bio-protocol.org]

- 15. benchchem.com [benchchem.com]

- 16. The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces apoptosis via induction of 15-lipoxygenase-1 in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric), Research Kits | CD BioSciences [epigenhub.com]

- 21. abcam.co.jp [abcam.co.jp]

- 22. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound inhibits myeloperoxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Antifungal Susceptibility | MI [microbiology.mlsascp.com]

- 28. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. academic.oup.com [academic.oup.com]

- 31. Anticancer effects of suberoylanilide hydroxamic acid in esophageal squamous cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 33. A novel mechanism for the anticancer activity of aspirin and salicylates - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 35. MTT assay protocol | Abcam [abcam.com]

- 36. benchchem.com [benchchem.com]

- 37. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Fingerprints of Salicylhydroxamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Salicylhydroxamic Acid (SHA), a compound of significant interest in medicinal chemistry and materials science. By detailing its Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectral properties, this document serves as a crucial resource for identification, purity assessment, and structural elucidation.

Introduction

This compound (N,2-dihydroxybenzamide) is a versatile molecule known for its role as a metal chelator, an enzyme inhibitor, and a precursor in organic synthesis.[1] Its biological and chemical activities are intrinsically linked to its molecular structure and the interplay of its functional groups. Spectroscopic techniques like FTIR and NMR provide a powerful lens to probe this structure, offering detailed information on vibrational modes and the chemical environment of individual atoms. This guide presents a curated analysis of SHA's spectroscopic data, supplemented with detailed experimental protocols and visual representations of its chemical behavior.

Spectroscopic Data Analysis

The following sections present the key spectroscopic data for this compound in a structured format, facilitating easy reference and comparison.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy reveals the characteristic vibrational frequencies of the functional groups within the SHA molecule. The spectrum is marked by the presence of hydroxyl, amide, and aromatic functionalities.

Table 1: FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference(s) |

| 3288 | O-H stretching | Phenolic and Hydroxamic OH | [2] |

| ~3000-2800 | C-H stretching | Aromatic C-H | [3][4] |

| 1614 | C=O stretching (Amide I) | Carbonyl (C=O) | [2] |

| 1558-1610 | C=C stretching | Aromatic Ring | [3] |

| 1444-1503 | C-C stretching | Aromatic Ring | [3] |

| 907 | N-O stretching | Hydroxamic Acid (N-O) | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in this compound.

The ¹H NMR spectrum of SHA is characterized by signals from the aromatic protons and the labile protons of the hydroxyl and hydroxamic acid groups.

Table 2: ¹H NMR Chemical Shift Assignments for this compound (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 11.41 - 12.20 | Broad Singlet | 1H | N-OH | [2] |

| ~9.4 | Broad Singlet | 1H | Ar-OH | [1] |

| 6.83 - 7.83 | Multiplet | 4H | Aromatic Protons (H-3, H-4, H-5, H-6) | [2] |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound.

Table 3: ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment | Reference(s) |

| ~165-170 | C=O (Carbonyl) | [5] |

| ~150-160 | C-OH (Phenolic) | [5] |

| ~115-135 | Aromatic Carbons | [5] |

| ~110-120 | Aromatic C-H | [5] |

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on meticulous experimental procedures. The following protocols provide a general framework for the FTIR and NMR analysis of this compound.

FTIR Spectroscopy: KBr Pellet Method

This method is suitable for acquiring the infrared spectrum of solid this compound.

-

Sample Preparation:

-

Thoroughly dry analytical grade potassium bromide (KBr) to remove any moisture.

-

Grind 1-2 mg of this compound with approximately 100-200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

NMR Spectroscopy: Solution-State Analysis

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of this compound in a deuterated solvent.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

-

The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

¹³C NMR: Acquire the carbon spectrum, typically with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Visualizing Chemical Behavior

Graphviz diagrams are employed to illustrate key chemical concepts related to this compound's structure and reactivity.

Keto-Enol Tautomerism

This compound can exist in equilibrium between its keto (amide) and enol (imidic acid) tautomeric forms. This equilibrium is fundamental to its chemical properties.

Caption: Keto-enol tautomerism of this compound.

Metal Chelation Mechanism

The hydroxamate functional group of this compound acts as a bidentate ligand, forming stable five-membered rings with metal ions. This chelation is crucial for its biological activity.

Caption: Bidentate chelation of a metal ion by this compound.

Conclusion

The spectroscopic characterization of this compound by FTIR and NMR provides a detailed and unambiguous fingerprint of its molecular structure. The data and protocols presented in this guide are intended to support researchers in the accurate identification, quality control, and further investigation of this important compound. The visualization of its tautomerism and chelation mechanism further enhances the understanding of its chemical reactivity, which is pivotal for its applications in drug development and other scientific disciplines.

References

- 1. This compound(89-73-6) 1H NMR [m.chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

Understanding the Alternative Oxidase (AOX) Inhibitory Pathway of Salicylhydroxamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The alternative oxidase (AOX) pathway is a crucial component of the mitochondrial electron transport chain in plants, fungi, and various protists, providing a bypass to the conventional cytochrome pathway. This pathway is particularly significant for its role in mitigating oxidative stress and maintaining metabolic homeostasis. Salicylhydroxamic acid (SHAM) is a widely recognized inhibitor of AOX, making it an invaluable tool for studying the physiological roles of this alternative respiratory pathway. This technical guide provides a comprehensive overview of the inhibitory pathway of SHAM on AOX, including its mechanism of action, quantitative inhibition data, and detailed experimental protocols for its study. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively investigate and target the AOX pathway.

The Alternative Oxidase (AOX) Pathway

The mitochondrial electron transport chain typically channels electrons from ubiquinol (B23937) to oxygen through Complexes III and IV, a process coupled with proton translocation and ATP synthesis. The AOX pathway diverges at the ubiquinone (UQ) pool, directly transferring electrons from ubiquinol to oxygen to form water.[1][2] This process is not coupled to proton translocation, and therefore, does not directly contribute to ATP synthesis.[3][4] The primary functions of the AOX pathway include balancing the redox state of the cell, preventing the over-reduction of the ubiquinone pool, and mitigating the production of reactive oxygen species (ROS) under stress conditions.[1][5]

Mechanism of this compound (SHAM) Inhibition

This compound acts as a competitive inhibitor of the alternative oxidase.[6] It is believed to bind to the ubiquinol-binding site within the hydrophobic cavity of the AOX protein.[7][8] The crystal structure of the Trypanosoma brucei AOX (TAO) has provided significant insights into this binding pocket.[1][2][7][9] The inhibitor's structure, particularly the hydroxamic acid moiety, is crucial for its interaction with the di-iron center of the enzyme, preventing the binding of the natural substrate, ubiquinol.[7][10] By blocking the AOX pathway, SHAM forces electrons through the cytochrome pathway, which can be experimentally leveraged to study the capacity and function of both pathways independently.[3]

Quantitative Inhibition Data

The inhibitory potency of SHAM on AOX can vary significantly depending on the organism and the specific experimental conditions. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this inhibition.

| Organism/Tissue | Experimental Conditions | IC50 / Ki | Reference |

| Trypanosoma brucei (recombinant TAO) | Membrane-bound protein, NADH as substrate | >1 µM | [11] |

| Ustilaginoidea virens | Mycelial growth on PSA medium | 27.41 µg/mL | [12] |

| Ustilaginoidea virens | Mycelial growth on MM medium | 12.75 µg/mL | [12] |

| Ustilaginoidea virens (isolate HWD) | Conidial germination | 70.36 µg/mL | [12] |

| Ustilaginoidea virens (isolate JS60) | Conidial germination | 44.69 µg/mL | [12] |

| Atriplex halimus (cultured cells) | Cell proliferation | 90 µM | [13] |

| Murine neuroblastoma cells | Cell proliferation | 250 µM | [13] |

| Trypanosoma brucei, Skunk Cabbage, Mung Bean | Oxygen uptake | Refer to original data for specific Ki and IC50 values | [10] |

Experimental Protocols

Isolation of Plant Mitochondria

This protocol is adapted for the isolation of mitochondria from plant tissues, such as Arabidopsis leaves or etiolated corn seedlings, suitable for AOX activity assays.[1][9]

Materials:

-

Grinding Medium: 0.3 M mannitol, 50 mM TES-KOH (pH 7.5), 1 mM EDTA, 0.2% (w/v) BSA, 0.2% (w/v) PVPP. Add 10 mM L-cysteine and 2 mM sodium ascorbate (B8700270) fresh before use.

-

Wash Medium: 0.3 M mannitol, 10 mM TES-KOH (pH 7.5).

-

Percoll Gradient Solutions (for further purification): 40%, 23%, and 18% Percoll in wash medium.

-

Mortar and pestle or blender

-

Muslin or Miracloth

-

Refrigerated centrifuge with fixed-angle rotor

Procedure:

-

Perform all steps at 4°C.

-

Homogenize 15-20 g of fresh plant tissue in 60-80 mL of ice-cold grinding medium using a pre-chilled mortar and pestle or a blender.

-

Filter the homogenate through four layers of muslin or two layers of Miracloth into a chilled beaker.

-

Transfer the filtrate to centrifuge tubes and centrifuge at 2,500 x g for 5 minutes to pellet chloroplasts and other debris.

-

Carefully decant the supernatant into fresh centrifuge tubes and centrifuge at 18,000 x g for 15 minutes to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in 1-2 mL of wash medium using a soft paintbrush.

-

For higher purity, layer the resuspended mitochondria onto a discontinuous Percoll gradient (40%, 23%, 18%) and centrifuge at 40,000 x g for 30 minutes.

-

Carefully collect the mitochondrial fraction, which is typically located at the interface of the 23% and 40% Percoll layers.

-

Wash the collected mitochondria by diluting with wash medium and centrifuging at 18,000 x g for 10 minutes to remove the Percoll.

-

Resuspend the final mitochondrial pellet in a minimal volume of wash medium and determine the protein concentration using a standard method (e.g., Bradford assay).

Measurement of Cyanide-Resistant Respiration and SHAM Inhibition

This protocol describes the measurement of AOX activity as cyanide (KCN)-resistant oxygen consumption using a Clark-type oxygen electrode.[14][15]

Materials:

-

Clark-type oxygen electrode system

-

Reaction Buffer: 0.3 M mannitol, 10 mM TES-KOH (pH 7.2), 5 mM KH2PO4, 10 mM NaCl, 2 mM MgSO4, 0.1% (w/v) BSA.

-

Substrates: 1 M succinate (B1194679), 1 M NADH (prepare fresh).

-

ADP solution: 100 mM.

-

Inhibitors: 0.5 M KCN (handle with extreme caution in a fume hood), 1 M SHAM in DMSO.

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions. The reaction chamber should be maintained at a constant temperature (e.g., 25°C).

-

Add 1-2 mL of air-saturated reaction buffer to the chamber.

-

Add the mitochondrial sample (typically 50-100 µg of protein).

-

Add the respiratory substrate (e.g., 10 mM succinate or 1 mM NADH).

-

Initiate state 3 respiration by adding a limiting amount of ADP (e.g., 100-200 µM).

-

Once the ADP is phosphorylated and the system returns to state 4 respiration, add KCN to a final concentration of 1 mM to inhibit the cytochrome pathway. The remaining oxygen consumption is attributed to the AOX pathway.

-

To confirm that the KCN-resistant respiration is due to AOX, add SHAM to a final concentration of 1-5 mM. A subsequent inhibition of oxygen consumption confirms AOX activity.

Determination of IC50 for SHAM

The IC50 value can be determined by measuring the AOX activity (KCN-resistant respiration) at various concentrations of SHAM.

Procedure:

-

Set up the oxygen electrode as described in section 4.2.

-

Initiate KCN-resistant respiration by adding mitochondria, substrate, and KCN.

-

Prepare a series of SHAM dilutions to achieve a range of final concentrations in the reaction chamber.

-

Measure the rate of oxygen consumption at each SHAM concentration.

-

Plot the percentage of inhibition of AOX activity against the logarithm of the SHAM concentration.

-

The IC50 is the concentration of SHAM that causes 50% inhibition of the maximal AOX activity. This can be calculated by fitting the data to a dose-response curve.

Western Blot Analysis of AOX Protein

This protocol allows for the detection and quantification of AOX protein in isolated mitochondria.[3][16][17]

Materials:

-

SDS-PAGE equipment

-

Electroblotting apparatus

-

Nitrocellulose or PVDF membrane

-

Primary antibody: monoclonal anti-AOX antibody

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

Mitochondrial protein samples (from section 4.1)

Procedure:

-

Separate mitochondrial proteins (20-50 µg per lane) by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AOX antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Caption: Mitochondrial electron transport chain with the alternative oxidase pathway and SHAM inhibition.

Caption: Experimental workflow for determining the IC50 of SHAM for AOX.

Non-Specific Effects of SHAM

Conclusion

This compound is an indispensable tool for the study of the alternative oxidase pathway. A thorough understanding of its inhibitory mechanism, coupled with robust experimental design, is essential for accurately interpreting its effects. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently investigate the role of AOX in various biological systems and to explore its potential as a target for drug development. The provided data, protocols, and visualizations are intended to serve as a valuable resource for advancing research in this field.

References

- 1. Isolation and Respiratory Measurements of Mitochondria from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. docs.abcam.com [docs.abcam.com]

- 5. edvotek.com [edvotek.com]

- 6. Clark electrode - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. conductscience.com [conductscience.com]

- 9. agrisera.com [agrisera.com]

- 10. researchgate.net [researchgate.net]

- 11. Alternative Oxidase: From Molecule and Function to Future Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of respiration with clark type electrode in isolated mitochondria and permeabilized animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Alternative Oxidase Inhibition Impairs Tobacco Root Development and Root Hair Formation [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Salicylhydroxamic Acid Chelation with Transition Metal Ions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylhydroxamic acid (SHA), a versatile chelating agent, exhibits a strong affinity for a wide range of transition metal ions. This technical guide provides a comprehensive overview of the coordination chemistry of SHA, focusing on its chelation properties with transition metals. It details the synthesis of SHA and its metal complexes, presents quantitative data on their stability, and outlines experimental protocols for their characterization. Furthermore, this guide explores the significant role of SHA-metal chelation in the inhibition of metalloenzymes, such as urease and histone deacetylases (HDACs), which is of paramount importance in drug discovery and development.

Introduction to this compound Chelation

This compound (SHA) is an organic compound belonging to the hydroxamic acid family, characterized by the functional group -C(=O)N(OH)-. The presence of both a carbonyl oxygen and a hydroxylamino oxygen allows SHA to act as a potent bidentate chelating agent, forming stable five-membered rings with metal ions.[1] The additional phenolic hydroxyl group at the ortho position on the benzene (B151609) ring can also participate in coordination, further enhancing the stability of the resulting metal complexes.[2]

The chelation of transition metal ions by SHA is a critical aspect of its biological activity and analytical applications. The formation of these stable complexes is responsible for its role as an inhibitor of various metalloenzymes and its use in quantitative analysis.[3] This guide will delve into the specifics of these interactions.

Chelation of this compound with Transition Metal Ions

This compound coordinates to transition metal ions primarily through the oxygen atoms of the hydroxamic acid functional group, acting as an O,O-bidentate ligand.[2] The general mechanism involves the deprotonation of the hydroxylamino group, allowing the formation of a coordinate bond with the metal ion, while the carbonyl oxygen also donates a lone pair of electrons to the metal center.

The stoichiometry of the resulting complexes can vary depending on the metal ion, its oxidation state, and the reaction conditions. Commonly observed stoichiometries include 1:1 and 1:2 (metal:ligand) ratios.[2][4]

Stability of SHA-Transition Metal Complexes

The stability of SHA-metal complexes is a crucial parameter that dictates their formation and persistence in solution. This stability is quantified by the stability constant (K) or its logarithm (log K). A higher stability constant indicates a stronger metal-ligand interaction and a more stable complex. The stability of these complexes generally follows the Irving-Williams series for divalent metal ions. The stability order for several transition metal ions with this compound has been reported as: Fe(III) >> Cu(II) > Ni(II) ≈ Zn(II) > Co(II).[4][5][6]

Table 1: Stability Constants of this compound-Transition Metal Complexes

| Metal Ion | Stoichiometry (Metal:Ligand) | Stability Constant (K) | Log K | Method | Conditions | Reference |

| Fe(III) | 1:2 | 5.9 x 10³ | 3.77 | Spectrophotometry | pH 3, 25°C | [4] |

| Co(II) | 1:2 | 5.2 x 10³ | 3.72 | Spectrophotometry | pH 7, 25°C | [4] |

| Cu(II) | 1:1 | 1.4 x 10³ | 3.15 | Spectrophotometry | pH 6, 25°C | [4] |

| Ni(II) | - | - | - | Potentiometry | 25°C, I=0.2 M KCl | [6] |

| Zn(II) | - | - | - | Potentiometry | 25°C, I=0.2 M KCl | [6] |

Note: The stability constants can be influenced by factors such as pH, temperature, and ionic strength of the medium.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its transition metal complexes, as well as for the determination of their stability constants.

Synthesis of this compound (SHA)

This protocol is adapted from the reaction of methyl salicylate (B1505791) with hydroxylamine (B1172632).[2]

Materials:

-

Methyl salicylate

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (B78521)

-

Methanol

-

Concentrated sulfuric acid

-

Ethanol

-

Nitric acid (for recrystallization)

Procedure:

-

Preparation of free hydroxylamine: Dissolve hydroxylamine hydrochloride in a 10-12% sodium hydroxide solution and cool the mixture.

-

Reaction: Add methyl salicylate in small portions to the cooled hydroxylamine solution with vigorous stirring.

-

Incubation: Allow the reaction mixture to stand for several days at room temperature until the solution changes color.

-

Acidification: Acidify the solution with dilute sulfuric acid to precipitate the this compound.

-

Purification: Filter the precipitate, wash with water, and recrystallize from water containing a small amount of nitric acid.

-